

Compound of Interest

Compound Name: D-Arabinopyranose

Cat. No.: B1146372

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinose, a five-carbon sugar, is a crucial component of various glycoconjugates in certain eukaryotes, playing a significant role in the biology of p

The Core Biosynthetic Pathway

The biosynthesis of D-arabinopyranose in eukaryotes initiates from D-glucose and proceeds through the pentose phosphate pathway (PPP). The ke

- Entry into the Pentose Phosphate Pathway: D-glucose is metabolized through glycolysis and the pentose phosphate pathway. The PPP generates
- Isomerization of D-Ribulose-5-Phosphate: The central and novel step in this pathway is the isomerization of D-ribulose-5-phosphate (D-Ru-5P) to [
- Dephosphorylation and Isomerization: D-arabinose-5-phosphate is then dephosphorylated to D-arabinose. In solution, D-arabinose can exist in equ
- Activation to GDP-D-Arabinopyranose: In trypanosomatids such as Leishmania major, D-arabinose is subsequently activated to a nucleotide suga

This pathway provides a direct link between central carbon metabolism and the synthesis of a key precursor for specialized glycoconjugates.

Pathway Diagram

```
digraph "D-Arabinopyranose Biosynthesis" {
 graph [splines=ortho, nodesep=0.8, ranksep=1.2, fontname="Arial", fontsize=12];
 node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20.
  edge [fontname="Arial", fontsize=9, color="#5F6368"];
"D-Glucose" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pentose Phosphate Pathway" [fillcolor="#FBBC05", fontcolor="#202124"];
"D-Ribulose-5-Phosphate" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"D-Arabinose-5-Phosphate" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"D-Arabinopyranose" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"D-Arabinose-1-Phosphate" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"GDP-D-Arabinopyranose" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
"D-Glucose" -> "Pentose Phosphate Pathway";
"Pentose Phosphate Pathway" -> "D-Ribulose-5-Phosphate";
"D-Ribulose-5-Phosphate" -> "D-Arabinose-5-Phosphate" [label="GFAT", fontcolor="#202124"];
"D-Arabinose-5-Phosphate" -> "D-Arabinopyranose" [label="Phosphatase"];
"D-Arabinopyranose" -> "D-Arabinose-1-Phosphate" [label="Arabinokinase"];
"D-Arabinose-1-Phosphate" -> "GDP-D-Arabinopyranose" [label="GDP-D-Arap\nPyrophosphorylase"];
}
```

Foundational & Exploratory

Check Availability & Pricing

Caption: Key experimental workflows for elucidating the D-Arabinopyranose biosynthesis pathway.

Conclusion and Future Directions

The discovery of this novel biosynthetic pathway for D-arabinopyranose in eukaryotes represents a significant

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A proposed pathway from D-glucose to D-arabinose in eukaryotes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Arabinose Methabolism: Characterization of Bifunctional Arabinokinase/Pyrophosphorylase of Leishmania major PMC [pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [A Novel Biosynthetic Pathway for D-Arabinopyranose in Eukaryotes: A Technical Guide]. BenchChem, [2025].

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.